molecular formula C25H31ClN2O5 B562580 喹那普利-d5 盐酸盐 CAS No. 1356020-03-5

喹那普利-d5 盐酸盐

货号: B562580
CAS 编号: 1356020-03-5
分子量: 480.0 g/mol
InChI 键: IBBLRJGOOANPTQ-GOMJJGCLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quinapril-d5 Hydrochloride is the labelled analogue of Quinapril . It is an angiotensin-converting enzyme inhibitor which can be used in the treatment of hypertension and congestive heart failure . The molecular formula is C25H26D5ClN2O5 and the molecular weight is 480.01 .


Synthesis Analysis

Quinapril-d5 Hydrochloride can be synthesized through a continuous one-flow multi-step process . Another method involves reacting (2S,4S)-2- (4-methyl-2,5-dioxo-oxazolidin-3-yl)-4-phenyl-butyric acid ethyl ester with (3S)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid tert-butyl ester to yield quinapril tert-butyl ester, which is subsequently reacted with an acid to yield quinapril or an acid addition salt of quinapril .


Molecular Structure Analysis

The molecular structure of Quinapril-d5 Hydrochloride is represented by the SMILES string: O=C (C (N [C@H] (CCC1=C ( [2H])C ( [2H])=C ( [2H])C ( [2H])=C1 [2H])C (OCC)=O)C)N2CC3=C [C]=CC=C3C [C@H]2C (O)=O.Cl .


Chemical Reactions Analysis

The chemical reactions of Quinapril-d5 Hydrochloride involve the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor .


Physical and Chemical Properties Analysis

Quinapril-d5 Hydrochloride is a white solid . It is soluble in acetone, methanol, and water . The densities of amorphous Quinapril-d5 Hydrochloride were determined as 1.18 and 1.21 g/cm3 .

科学研究应用

临床前数据概览

喹那普利盐酸盐已在各种体外和体内动物模型中得到广泛研究。它是一种非肽、非巯基血管紧张素转换酶 (ACE) 抑制剂。在研究中,它已显示出抑制血管紧张素 I 的收缩和升压作用,并降低高血压啮齿动物和狗的血压。值得注意的是,喹那普利不影响某些大鼠模型中高血压的发展。其抗高血压活性与组织 ACE 的抑制相关,表明由于血浆和组织 ACE 抑制而导致的外周血管阻力降低是其治疗益处的根源。初步数据还表明在动物模型中对心力衰竭状况有潜在益处 (Kaplan, Taylor, & Olson, 1990).

药理分析

喹那普利及其活性代谢物喹那普利拉已使用毛细管区带电泳系统进行分析,该系统经过优化以检测尿液和药物中的这些物质。该方法在最佳条件下可以在不到 5 分钟的时间内进行分离和分析,表明其适用于快速检测 (Prieto, Alonso, & Jiménez, 2002).

临床开发

喹那普利盐酸盐的临床开发涉及评估其在人体受试者中的抗高血压特性。最初的阶段集中在药代动力学和药理学上,建立剂量范围并检查其对人血流动力学和血压的影响。随后的研究探索了其在轻度至中度高血压患者中的安全性和有效性,支持其作为高血压管理一线治疗的用途。其强大而持久的疗效归因于其与组织 ACE 的强结合 (Frank, 1990).

在老年患者中的应用

发现喹那普利盐酸盐每天给药一次对高血压患者(包括老年患者)有效。比较其在年轻和老年患者中的作用的研究表明,65 岁以上患有不同程度高血压的患者的反应极好。这表明喹那普利在老年高血压患者中与在年轻患者中一样安全有效 (Schnaper, 1990).

粘膜微球的开发

针对喹那普利盐酸盐开发粘膜药物递送系统旨在增强药物吸收和生物利用度。对微球进行了粒度和 24 小时药物释放等性质的评估。这种方法最大限度地提高了在适当部位的给药速度,增强了对高血压的治疗效果 (Singh, Rai, Somkuvar, & Singhai, 2022).

药理学和在心血管疾病中的治疗用途

喹那普利作为一种 ACE 抑制剂,已显示出产生有利的血流动力学变化,改善心室和内皮功能,并减少高血压和/或糖尿病患者的微量白蛋白尿。它还显示出对充血性心力衰竭患者有益,改善运动耐量、症状和功能等级。喹那普利的耐受性与其他 ACE 抑制剂相似,使其成为心血管疾病的有效治疗选择 (Culy & Jarvis, 2002).

作用机制

Target of Action

Quinapril-d5 Hydrochloride primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance in the body .

Biochemical Pathways

The inhibition of ACE leads to a decrease in angiotensin II, disrupting the RAAS pathway . This results in a reduction in aldosterone secretion, which decreases sodium and water reabsorption, further contributing to the reduction in blood volume and blood pressure .

Pharmacokinetics

Quinapril-d5 Hydrochloride is rapidly absorbed and converted to quinaprilat, its active metabolite . It has a bioavailability of 50-80% . The time to reach maximum plasma concentration (Tmax) for quinapril is about 1 hour, while for quinaprilat, it’s about 2.5 hours . A high-fat meal can reduce the absorption of quinapril by 25-30% .

Result of Action

The primary result of Quinapril-d5 Hydrochloride’s action is the reduction of blood pressure . By inhibiting ACE and disrupting the RAAS pathway, it causes vasodilation and decreases blood volume . This makes it effective in treating conditions like hypertension and congestive heart failure .

Action Environment

The efficacy and stability of Quinapril-d5 Hydrochloride can be influenced by various environmental factors. For instance, the presence of food, particularly a high-fat meal, can reduce its absorption, impacting its bioavailability . Additionally, individual patient characteristics, such as the presence of renal or liver impairment, can affect the metabolism and excretion of the drug .

安全和危害

Quinapril-d5 Hydrochloride is suspected of damaging fertility or the unborn child . It is advised to obtain special instructions before use, use personal protective equipment as required, and get medical attention/advice if exposed or concerned .

生化分析

Biochemical Properties

Quinapril-d5 Hydrochloride plays a significant role in biochemical reactions by inhibiting the angiotensin-converting enzyme. This enzyme is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this enzyme, Quinapril-d5 Hydrochloride reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure. The compound interacts with the angiotensin-converting enzyme through competitive inhibition, binding to the active site of the enzyme and preventing the conversion of angiotensin I to angiotensin II .

Cellular Effects

Quinapril-d5 Hydrochloride affects various types of cells and cellular processes. In endothelial cells, it promotes vasodilation by reducing the levels of angiotensin II, which in turn decreases the production of endothelin-1, a vasoconstrictor. In cardiac myocytes, Quinapril-d5 Hydrochloride reduces hypertrophy and fibrosis by inhibiting the angiotensin II-mediated signaling pathways. Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of angiotensin II and its downstream effects .

Molecular Mechanism

The molecular mechanism of Quinapril-d5 Hydrochloride involves its binding to the angiotensin-converting enzyme, leading to competitive inhibition. This binding prevents the conversion of angiotensin I to angiotensin II, thereby reducing the levels of angiotensin II in the bloodstream. The reduction in angiotensin II levels leads to vasodilation, decreased blood pressure, and reduced cardiac workload. Quinapril-d5 Hydrochloride also affects gene expression by modulating the activity of transcription factors involved in the regulation of hypertrophy and fibrosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Quinapril-d5 Hydrochloride change over time. The compound is stable under physiological conditions, but it may undergo degradation in the presence of certain enzymes or under extreme pH conditions. Long-term studies have shown that Quinapril-d5 Hydrochloride maintains its efficacy in reducing blood pressure and preventing cardiac hypertrophy and fibrosis over extended periods. Its stability and degradation profile may vary depending on the specific experimental conditions .

Dosage Effects in Animal Models

The effects of Quinapril-d5 Hydrochloride vary with different dosages in animal models. At low doses, the compound effectively reduces blood pressure and prevents cardiac hypertrophy without causing significant adverse effects. At high doses, Quinapril-d5 Hydrochloride may cause hypotension, renal dysfunction, and electrolyte imbalances. Threshold effects have been observed, where the compound’s efficacy plateaus at higher doses, indicating a saturation of the angiotensin-converting enzyme inhibition .

Metabolic Pathways

Quinapril-d5 Hydrochloride is metabolized primarily in the liver, where it is converted to its active form, Quinaprilat-d5. This conversion is mediated by hepatic esterases. Quinaprilat-d5 then inhibits the angiotensin-converting enzyme, leading to reduced levels of angiotensin II. The compound also interacts with other enzymes and cofactors involved in the renin-angiotensin-aldosterone system, affecting metabolic flux and metabolite levels .

Transport and Distribution

Quinapril-d5 Hydrochloride is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It interacts with transporters such as organic anion-transporting polypeptides (OATPs) and P-glycoprotein, which facilitate its uptake and efflux. The compound’s localization and accumulation are influenced by its binding to plasma proteins and its affinity for specific tissues, such as the liver and kidneys .

Subcellular Localization

The subcellular localization of Quinapril-d5 Hydrochloride is primarily in the cytoplasm and the endoplasmic reticulum, where it exerts its inhibitory effects on the angiotensin-converting enzyme. The compound may also be localized in other cellular compartments, such as the mitochondria, depending on the specific cell type and experimental conditions. Post-translational modifications, such as phosphorylation and glycosylation, may influence the targeting and activity of Quinapril-d5 Hydrochloride within cells .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for Quinapril-d5 Hydrochloride involves the conversion of starting materials into intermediate compounds, followed by the final conversion of the intermediate into the target compound.", "Starting Materials": [ "Ethyl 2-oxo-1-pyrrolidineacetate-d5", "2-Methyl-1-propanol", "Sodium hydroxide", "Hydrogen chloride", "Methanol", "Acetic anhydride", "Trifluoroacetic acid", "Ethyl acetate", "Toluene", "Water" ], "Reaction": [ "Step 1: Ethyl 2-oxo-1-pyrrolidineacetate-d5 is treated with 2-methyl-1-propanol and sodium hydroxide to form the intermediate, (3S)-3-amino-2-oxo-1-pyrrolidineacetate-d5.", "Step 2: The intermediate is then reacted with hydrogen chloride and methanol to form (3S)-1-[2-(1-ethoxycarbonyl-3-phenylpropylamino)-1-oxopropyl]-L-proline methyl ester-d5.", "Step 3: The intermediate is then reacted with acetic anhydride and trifluoroacetic acid to form the protected intermediate, (3S)-1-[2-(1-ethoxycarbonyl-3-phenylpropylamino)-1-oxopropyl]-L-proline 2,2,2-trifluoroacetate-d5.", "Step 4: The protected intermediate is then reacted with ethyl acetate and toluene to form the target compound, Quinapril-d5 Hydrochloride.", "Step 5: The final compound is purified and isolated using water and other suitable solvents." ] }

CAS 编号

1356020-03-5

分子式

C25H31ClN2O5

分子量

480.0 g/mol

IUPAC 名称

(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C25H30N2O5.ClH/c1-3-32-25(31)21(14-13-18-9-5-4-6-10-18)26-17(2)23(28)27-16-20-12-8-7-11-19(20)15-22(27)24(29)30;/h4-12,17,21-22,26H,3,13-16H2,1-2H3,(H,29,30);1H/t17-,21-,22-;/m0./s1/i4D,5D,6D,9D,10D;

InChI 键

IBBLRJGOOANPTQ-GOMJJGCLSA-N

手性 SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)O)[2H])[2H].Cl

SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)O.Cl

规范 SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)O.Cl

同义词

CI-906-d5, PD-109452-2-d5, Accupril-d5, Accuprin-d5, Accupro-d5;  Korec-d5;  Korectic-d5; 

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。